Trimethyl cyclohexane-1,3,5-tricarboxylate
Overview
Description
Trimethyl cyclohexane-1,3,5-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a trimethyl ester derivative of cyclohexane-1,3,5-tricarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl cyclohexane-1,3,5-tricarboxylate can be synthesized through the esterification of cyclohexane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Trimethyl cyclohexane-1,3,5-tricarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3,5-tricarboxylic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexane-1,3,5-tricarboxylic acid.
Reduction: Cyclohexane-1,3,5-tricarbinol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl cyclohexane-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a drug delivery agent and its interactions with biological targets is ongoing.
Industry: It is employed in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethyl cyclohexane-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release cyclohexane-1,3,5-tricarboxylic acid, which can then participate in further biochemical reactions. The compound’s structural properties allow it to interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Cyclohexane-1,3,5-tricarboxylic acid: The parent compound from which trimethyl cyclohexane-1,3,5-tricarboxylate is derived.
Trimethyl benzene-1,3,5-tricarboxylate: A similar ester compound with a benzene ring instead of a cyclohexane ring.
Cyclohexane-1,3,5-tricarbinol: A reduced form of the compound with alcohol groups instead of ester groups
Uniqueness: this compound is unique due to its combination of ester groups and a cyclohexane ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
trimethyl cyclohexane-1,3,5-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOMLSSCRBRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967293, DTXSID601169790 | |
Record name | Trimethyl cyclohexane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52831-11-5, 6998-84-1 | |
Record name | NSC61885 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl cyclohexane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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